Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14781466
Molecular Formula: C23H20N4O4S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N4O4S |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H20N4O4S/c1-27-21(29)16-11-7-6-10-15(16)18(26-27)20(28)25-23-24-19(22(30)31-2)17(32-23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,24,25,28) |
| Standard InChI Key | ZZXARODRIKJGEE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Introduction
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic rings containing sulfur and nitrogen. This compound is particularly notable for its structural complexity, incorporating elements of both thiazole and phthalazine rings, along with a phenylethyl side chain. The presence of these diverse structural components suggests potential applications in pharmaceuticals or as a precursor in organic synthesis.
Synthesis and Preparation
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole and phthalazine rings, followed by their coupling. Common methods may include:
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Condensation Reactions: To form the thiazole ring, condensation reactions involving appropriate precursors are used.
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Coupling Reactions: The phthalazine and thiazole components are linked through a carbonyl group, often using peptide coupling reagents.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Thiazole precursors |
| 2 | Coupling | Phthalazine derivative, peptide coupling reagents |
Potential Applications
Given its structural complexity and the presence of pharmacophoric groups, Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate may have potential applications in:
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Pharmaceuticals: The compound could serve as a lead for developing drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
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Organic Synthesis: It could act as a versatile intermediate for synthesizing other complex molecules.
| Application | Potential Use |
|---|---|
| Pharmaceuticals | Drug development |
| Organic Synthesis | Intermediate for complex molecules |
Research Findings and Challenges
| Challenge | Description |
|---|---|
| Synthesis Optimization | Improving yield and purity |
| Pharmacological Evaluation | Assessing biological activity and safety |
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